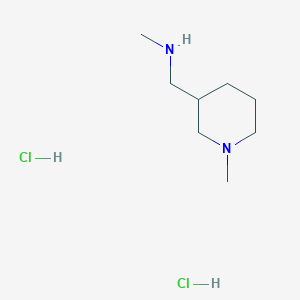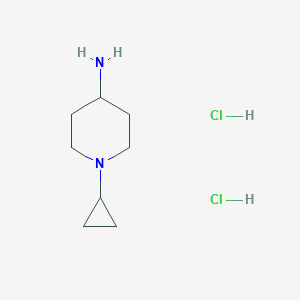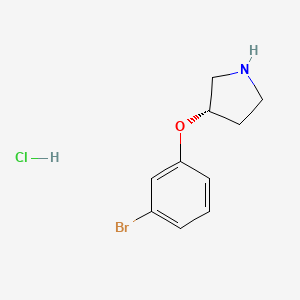
7-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 7-BF-DHN, is a heterocyclic organic compound, which is widely used in organic synthesis. It is a colorless solid with a molecular weight of 226.05 g/mol and a melting point of 162-164°C. 7-BF-DHN is a versatile reagent for the synthesis of a variety of compounds and can be used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Chemistry of Organo Halogenic Molecules
Research by Stavber and Zupan (1979) on the stereochemistry of halofluorination of dihydronaphthalenes reveals that halofluorination proceeds with Markovnikov type regioselectivity and is stereospecifically anti. The study provides insights into the elimination processes under basic conditions, forming products like 1-fluoro-3,4-dihydronaphthalene (Stavber & Zupan, 1979).
Synthesis and Reactivity
Gabbutt et al. (1994) describe a facile synthesis method for 4-bromo-2H-chromenes and 2H-thiochromenes from corresponding ketones, providing a pathway to access a wide range of novel substituted dihydronaphthalenes (Gabbutt et al., 1994).
Palladium(0) Coupling and Electrocyclic Ring Closure
Gilchrist and Summersell (1988) explored the synthesis of chrysenes and other fused phenanthrenes using a palladium(0) coupling and electrocyclic ring closure sequence, starting from bromo-vinyl-dihydronaphthalenes. This method highlights the application in forming conjugated trienes and their subsequent transformations (Gilchrist & Summersell, 1988).
Asymmetric Synthesis of Fluoronaphthalene Derivatives
Lázaro et al. (2016) developed enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives through optimized elimination and fluorination steps, demonstrating the versatility of dihydronaphthalene derivatives in asymmetric synthesis (Lázaro et al., 2016).
Direct Iodination Methods
Jereb, Stavber, and Zupan (2003) presented an efficient method for regioselective iodination of indanone and tetralone derivatives, including 3,4-dihydronaphthalen-1(2H)-one, using elemental iodine activated by Selectfluor™, highlighting the potential for functionalization of dihydronaphthalene derivatives in synthetic chemistry (Jereb, Stavber, & Zupan, 2003).
Propriétés
IUPAC Name |
7-bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFQZGABPSFXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
1260014-75-2 |
Source


|
| Record name | 7-BROMO-6-FLUORO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

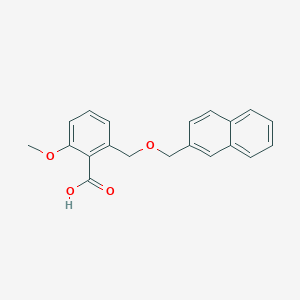

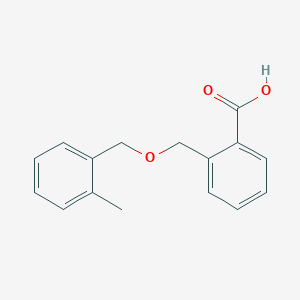
![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)
![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)
![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)
